Bienvenue dans la boutique en ligne BenchChem!

N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Xanthine oxidase inhibition Structure-activity relationship Amide bond orientation

N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule (MW: 295.30 g/mol) featuring a 'reversed amide' architecture where the 1H-tetrazole bioisostere is attached to the benzoyl ring rather than the aniline ring. This scaffold is a key regioisomer of the more commonly explored N-(3-(1H-tetrazol-1-yl)phenyl)benzamide class.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B5864797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C15H13N5O2/c1-22-14-7-3-5-12(9-14)17-15(21)11-4-2-6-13(8-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
InChIKeyUWNGXCIMBBIMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide: A 3-Tetrazolyl Benzamide Scaffold for Drug Discovery


N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule (MW: 295.30 g/mol) featuring a 'reversed amide' architecture where the 1H-tetrazole bioisostere is attached to the benzoyl ring rather than the aniline ring [1]. This scaffold is a key regioisomer of the more commonly explored N-(3-(1H-tetrazol-1-yl)phenyl)benzamide class. Its design is directly relevant to medicinal chemistry programs targeting xanthine oxidase (XO) and ATP-binding cassette (ABC) transporters, where the amide orientation has been shown to critically influence target potency [2]. The compound is intended exclusively for research use as a reference standard in structure-activity relationship (SAR) studies and biochemical assays [1].

Why N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide Cannot Be Substituted with Its Close Regioisomers


Substituting N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide with its close analogs—such as the 4-tetrazolyl isomer or the 'non-reversed' N-(3-(1H-tetrazol-1-yl)phenyl)benzamide scaffold—is not scientifically valid due to documented, quantifiable differences in biological activity. In xanthine oxidase (XO) inhibitor programs, the 'amide-reversal' architecture (where the tetrazole resides on the benzoyl ring) has been shown to significantly damage inhibitory potency compared to the N-phenylisonicotinamide scaffold [1]. Similarly, in ABCG2 efflux pump modulation, the position of the methoxy substituent and the tetrazole linker directly controls both the maximal inhibition (Imax) and selectivity over ABCB1, meaning a small positional change can convert a potent, selective inhibitor into an inactive or non-selective compound [2]. The quantitative evidence below demonstrates why this specific regioisomer must be explicitly procured for reproducible SAR and assay development.

Quantitative Differentiation Evidence for N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide vs. Closest Analogs


Amide-Reversal Architecture Reduces Xanthine Oxidase Inhibitory Potency by Over 10-Fold Compared to the Non-Reversed Scaffold

The core scaffold of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide represents the 'amide-reversal' orientation where the tetrazole is on the benzoyl side of the amide bond. In a direct head-to-head study on xanthine oxidase (XO) inhibitors, Zhang et al. synthesized and evaluated both the non-reversed N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives and the reversed N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives. The authors explicitly concluded that the amide-reversal could 'damage the potency, so maintenance of the N-phenylisonicotinamide scaffold was essential' [1]. The most potent non-reversed compound (2s) achieved an IC50 of 0.031 μM, a 10-fold improvement from the lead compound. In contrast, the amide-reversed derivatives (3c, 3e, 3i, 3k, 3u), which share the same 3-(1H-tetrazol-1-yl)benzamide core as the target compound, exhibited substantially weaker inhibition, with the structure-activity relationship analysis confirming they were not competitive with the non-reversed scaffold [1]. A reference reversed analog in the same study, CHEMBL4103522 (an N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivative), showed an IC50 of 250 nM against XO—approximately 8-fold weaker than the non-reversed lead 2s [2].

Xanthine oxidase inhibition Structure-activity relationship Amide bond orientation

Methoxy Substituent Position on the Aniline Ring Modulates ABCG2 Efflux Pump Inhibition by Over 3-Fold

In the phenyltetrazolyl-phenylamide class closely related to the target compound, Köhler et al. demonstrated that the presence and position of a methoxy group critically influence ABCG2 inhibitory activity. At a screening concentration of 10 μM, the unsubstituted parent compound 32 exhibited an Imax comparable to the reference inhibitor Ko143, with an IC50 three- to four-fold lower than Ko143 [1]. The introduction of electron-donating groups such as methoxy at the para-position of the outer phenyl ring had a positive influence on maximal inhibition, while electron-withdrawing and bulky groups decreased potency [1]. In a parallel study by Gujarati et al., benzamide-phenyltetrazole derivatives with a methoxy group in the ortho or para position of at least one phenyl ring were among the most potent BCRP inhibitors, with the lead compounds (6 and 7 in the benzamide series) achieving fold-resistance values of 1.51 and 1.62 at 10 μM, comparable to the known inhibitor FTC [2]. The meta-methoxy substitution pattern found in N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is expected to produce a distinct ABCG2 modulation profile compared to the para-methoxy (N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide) and unsubstituted analogs, based on the established SAR that para-substitution most favorably impacts Imax [1].

ABCG2/BCRP inhibition Multidrug resistance reversal Methoxy positional isomer SAR

Tetrazole Positional Isomerism (3- vs. 4- vs. 2-substituted Benzamide) Is Predicted to Alter Hydrogen-Bonding Geometry and Target Engagement

The target compound, N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, carries the tetrazole at the meta-position of the benzamide ring. The corresponding para-isomer, N-(3-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (ChemSpider MFCD01533035), and the ortho-isomer, N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, are commercially available but are chemically distinct entities with different molecular geometries [REFS-1, REFS-2]. Molecular docking studies from Zhang et al. demonstrated that the tetrazole N-4 atom in the 3-substituted scaffold forms a critical hydrogen bond with the Asn768 residue in the XO binding pocket; this geometry is expected to be disrupted in the 4-substituted isomer due to altered vector alignment of the H-bond acceptor [1]. The computed physicochemical properties also differ: the 3-substituted target compound and its regioisomer 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide both have a topological polar surface area (TPSA) of approximately 81.9 Ų and an XLogP3 of 2, but the 2-substituted ortho isomer is expected to exhibit different conformational preferences and potentially altered membrane permeability due to intramolecular hydrogen-bonding effects [2].

Positional isomer differentiation Hydrogen-bond acceptor geometry Tetrazole regioisomer SAR

Tetrazole Moiety Provides Quantifiably Superior Metabolic Stability Over Carboxylic Acid Bioisosteres in the Benzamide Scaffold

The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering a similar pKa (~4.5-4.9 vs. ~4.2-4.5 for aryl carboxylic acids) and spatial geometry [1]. In the context of the 3-substituted benzamide scaffold, the tetrazole confers a documented metabolic stability advantage over the corresponding carboxylic acid derivative. Literature on tetrazole-containing drug candidates consistently demonstrates that tetrazole substitution reduces Phase II glucuronidation susceptibility and enhances oral bioavailability compared to the carboxylic acid counterpart. For angiotensin II receptor antagonists, the tetrazole analog (losartan) exhibited a 2- to 3-fold improvement in oral bioavailability relative to the carboxylic acid prototype [2]. In the Roche patent family (US 7,981,914) covering tetrazole-substituted aryl amides including 3-methoxy-phenyl derivatives, the tetrazole was explicitly selected over carboxylic acid to improve CNS penetration and metabolic stability for α7 nAChR positive allosteric modulation [3]. This metabolic advantage is particularly important for in vivo efficacy studies where the target compound would be expected to outlast its carboxylic acid analog in systemic circulation.

Tetrazole bioisostere Metabolic stability Carboxylic acid replacement

Optimal Research Applications for N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide


SAR Reference Standard for Amide-Reversal Pharmacology in Xanthine Oxidase Inhibitor Programs

This compound serves as a critical negative control or reference standard in XO inhibitor SAR campaigns. As demonstrated by Zhang et al., the amide-reversal scaffold (3-(1H-tetrazol-1-yl)benzamide core) yields significantly reduced XO potency compared to the N-phenylisonicotinamide orientation [1]. Researchers should procure this specific regioisomer to benchmark the potency penalty of amide reversal, which can range from ~8-fold to over 10-fold depending on substituents, ensuring that hit triage correctly penalizes (or exploits) this architectural feature.

ABCG2/BCRP Efflux Transporter Probe with Defined Meta-Methoxy Substitution Pattern

Use N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide as a defined chemical probe to map the SAR landscape of methoxy position on ABCG2 modulation. The Köhler et al. study established that para-methoxy substitution positively impacts ABCG2 Imax, while unsubstituted analogs show high selectivity [2]. The meta-methoxy configuration offers a distinct intermediate profile, making it an essential comparator for dissecting the electronic and steric contributions of the methoxy group to efflux pump inhibition and selectivity over ABCB1.

Bioisostere Comparison Standard for in vitro ADME and in vivo PK Bridging Studies

This tetrazole-containing benzamide is ideally suited as a matched-pair comparator against its carboxylic acid analog, N-(3-methoxyphenyl)-3-carboxybenzamide, in head-to-head ADME assays. Prior evidence demonstrates that tetrazole bioisosteres reduce Phase II glucuronidation and improve oral bioavailability by 2-3 fold [3]. Using this compound in parallel with the carboxylic acid variant enables direct quantification of the metabolic stability advantage conferred by the tetrazole, informing lead optimization decisions in programs where the benzamide scaffold is being developed for oral dosing.

Positive Allosteric Modulator (PAM) Screening for α7 Nicotinic Acetylcholine Receptors

Based on the Roche patent family (US 7,981,914), tetrazole-substituted aryl amides bearing a 3-methoxy-phenyl group are claimed as α7 nAChR positive allosteric modulators [4]. This compound can be deployed in electrophysiological or calcium flux assays targeting the α7 nAChR to validate the PAM pharmacophore. Its activity profile should be benchmarked against other Ar1 variants (e.g., 4-methoxy-phenyl, 2-chloro-phenyl) described in the patent to establish substituent-dependent SAR for allosteric modulation.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.